![molecular formula C22H38N2O B14168871 1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol CAS No. 4161-96-0](/img/structure/B14168871.png)
1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol is a complex organic compound with a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions using appropriate catalysts and conditions.
Introduction of methyl groups: Methylation reactions are carried out using reagents like methyl iodide in the presence of a base.
Formation of the diaziridine ring: This step involves the reaction of the intermediate compound with diaziridine precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol has several scientific research applications:
Chemistry: Used as a model compound to study spiro structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 17-(1,5-Dimethyl-hexyl)-10,13-dimethyl-dodecahydro-cyclopenta[a]phenanthren-3-ol
- 10,13-dimethyl-17-oxo-3-sulfooxy-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene
Uniqueness
1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol is unique due to its spiro structure and the presence of multiple methyl groups and a diaziridine ring
Propriétés
Numéro CAS |
4161-96-0 |
|---|---|
Formule moléculaire |
C22H38N2O |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
1',2',10,13,17-pentamethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,3'-diaziridine]-17-ol |
InChI |
InChI=1S/C22H38N2O/c1-19-12-13-22(23(4)24(22)5)14-15(19)6-7-16-17(19)8-10-20(2)18(16)9-11-21(20,3)25/h15-18,25H,6-14H2,1-5H3 |
Clé InChI |
SXXLVVHRVNMRJU-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3(CC1CCC4C2CCC5(C4CCC5(C)O)C)N(N3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




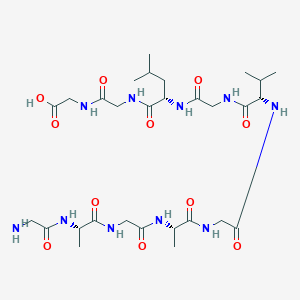

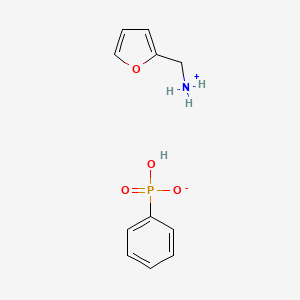
![{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14168817.png)
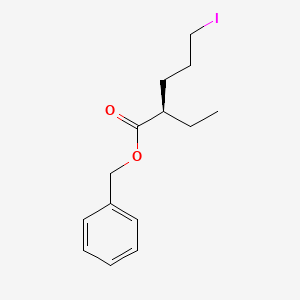

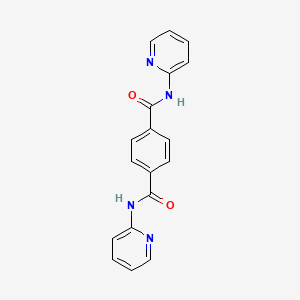
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)
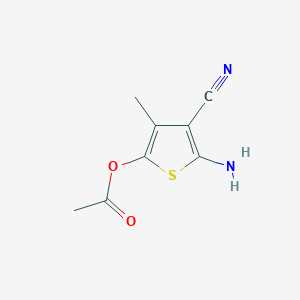


![N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B14168881.png)
